molecular formula C11H9IO3S B13028759 Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13028759
M. Wt: 348.16 g/mol
InChI Key: UXLWRRVRBGJGHW-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate (CAS 2168941-73-7) is a benzo[b]thiophene-based chemical building block with a molecular formula of C 11 H 9 IO 3 S and a molecular weight of 348.16 g/mol . The iodine atom at the 5-position of the benzothiophene scaffold makes this compound a particularly versatile intermediate for synthetic chemistry, enabling further functionalization through cross-coupling reactions to create novel derivatives for various research applications . Benzo[b]thiophene scaffolds are recognized as privileged structures in medicinal chemistry and materials science. In drug discovery, they serve as core templates for developing bioactive molecules, with research indicating their potential in projects targeting anticancer agents, such as inhibitors of the RhoA/ROCK pathway, and antimicrobial agents against strains like Staphylococcus aureus . In materials science, such functionalized heterocycles are key precursors in the construction of π-conjugated systems, including benzo[b]selenopheno[2,3-d]thiophenes, which are investigated for use in organic electronics and photonics . This product is intended for use as a synthetic intermediate exclusively in a laboratory research setting. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

UXLWRRVRBGJGHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O

Origin of Product

United States

Preparation Methods

Halogenation/Iodination of Precursor Benzo[b]thiophenes

A common method involves halogen exchange on chlorinated benzo[b]thiophene-2-carboxylic acid derivatives using iodine sources such as sodium iodide (NaI) and copper(I) iodide (CuI) in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions (100–120°C). This method yields the 5-iodo derivative with moderate to good yields (60–75%). The reaction time typically ranges from 12 to 24 hours. Challenges include removal of unreacted chlorinated starting material and byproducts.

Parameter Details
Starting Material 3-chlorobenzo[b]thiophene-2-carboxylic acid
Reagents NaI, CuI
Solvent DMF
Temperature 100–120°C
Time 12–24 hours
Yield 60–75%
Purity Challenges Byproduct removal (unreacted Cl)

Gewald Reaction-Based Synthesis

The Gewald reaction involves a multi-component condensation of elemental sulfur, α-methylene carbonyl compounds, and cyanoacetates to form thiophene cores. Subsequent iodination at the 5-position and hydroxylation at the 3-position can be performed to obtain the target compound. This method typically provides yields in the range of 40–55%. Side reactions leading to cyclization byproducts can reduce purity.

Parameter Details
Starting Materials Sulfur, ketone, cyanoacetate
Reaction Conditions Basic medium, moderate temperature
Yield 40–55%
Purity Challenges Cyclization side products

Fiesselmann Synthesis

This approach uses thioglycolic acid derivatives condensed with acetylenic esters under basic conditions (e.g., KOH) to generate hydroxylated thiophene intermediates. Subsequent iodination at the 5-position affords the desired compound. Yields range from 50–65%, with steric hindrance at C5 potentially limiting substitution efficiency.

Parameter Details
Starting Materials Thioglycolic acid, acetylene esters
Reagents KOH
Yield 50–65%
Purity Challenges Steric hindrance at C5

One-Pot Iodocyclization and Alkylation Strategy

A modern, environmentally benign method involves a one-pot successive iodocyclization and alkylation starting from substituted 2-(propynyl-3-ol) thioanisoles. Iodine acts both as an electrophile for cyclization and as a catalyst for alkylation of 1,3-dicarbonyl compounds. The reaction proceeds at room temperature under ambient air, eliminating the need for strong acids or bases. High yields and reduced purification steps are notable advantages.

Parameter Details
Starting Materials 2-(propynyl-3-ol) thioanisoles
Reagents Iodine, 1,3-dicarbonyl compounds
Conditions Room temperature, ambient air
Time ~24 hours
Yield High (exact % not specified)
Advantages Mild conditions, one-pot, environmentally friendly
  • Palladium-catalyzed cross-coupling reactions using PdI₂/KI facilitate alkoxycarbonylation to form methyl or ethyl esters at moderate temperatures (~80°C) with yields of 57–83%.
  • Thermal decarboxylation (180–200°C, solvent-free) can be used to remove carboxyl groups when needed.
  • Cyclization reactions involving the hydroxyl group can be promoted by polyphosphoric acid (PPA) at 120°C to form fused lactones with yields around 55%.
Method Key Reagents/Conditions Yield Range Notes
Halogenation/Iodination NaI, CuI, DMF, 100–120°C, 12–24 h 60–75% Byproduct removal necessary
Gewald Reaction Sulfur, ketone, cyanoacetate, base 40–55% Side products may form
Fiesselmann Synthesis Thioglycolic acid, acetylene, KOH 50–65% Steric hindrance at C5 affects yield
One-Pot Iodocyclization/Alkylation Iodine, 2-(propynyl-3-ol) thioanisoles, RT High Mild, eco-friendly, single-step process
Pd-Catalyzed Alkoxycarbonylation PdI₂/KI, CO, alcohol, 80°C 57–83% Efficient ester formation
  • The iodination step typically involves electrophilic substitution facilitated by iodine sources under catalytic conditions.
  • The hydroxyl group at position 3 can participate in intramolecular cyclizations, acting as a nucleophile attacking electrophilic centers formed during reactions.
  • Palladium-catalyzed cross-couplings enable C–C bond formation at the iodine-substituted position, allowing further functionalization.
  • One-pot iodocyclization involves iodine-mediated halocyclization of alkynyl thioanisoles, followed by iodine-catalyzed etherification, streamlining the synthesis.

Structural confirmation of the synthesized compound is performed using:

  • NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns; aromatic protons appear at δ 7.2–8.5 ppm; carboxylic acid protons show deshielded signals (δ 12–14 ppm).
  • Mass Spectrometry (HRMS): Molecular ion peaks and characteristic isotopic patterns of iodine validate molecular weight (e.g., m/z ~320 for C11H9IO4S).
  • FT-IR Spectroscopy: Diagnostic peaks include -OH stretching (3200–3500 cm⁻¹), carboxylic acid C=O stretching (1700–1720 cm⁻¹), and C–I bond vibrations (500–600 cm⁻¹).
  • Use appropriate personal protective equipment (PPE) such as gloves and goggles.
  • Conduct reactions in a fume hood to avoid inhalation of iodine vapors or fine particles.
  • Store the compound in airtight containers under inert atmosphere at 2–8°C to prevent degradation.
  • Dispose of halogenated waste according to hazardous waste protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could result in various substituted derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a benzothiophene derivative with applications in scientific research, including serving as a building block in synthesizing complex molecules, potential use in drug development, and in the production of organic semiconductors and corrosion inhibitors. Benzothiophenes, which contain a sulfur-containing heterocyclic structure, are involved in many biological processes and have a variety of applications, including use as anti-depressants, anti-inflammatories, anti-tumor agents, estrogen receptor modulators, and anti-fungal agents .

Scientific Research Applications

  • Chemistry this compound serves as a building block for synthesizing complex molecules and materials. The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could result in various substituted derivatives.
  • Biology Derivatives of this compound may exhibit biological activity, making them candidates for drug development. The mechanism of action depends on the specific application; in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the specific biological context and the structure of the compound’s derivatives.
  • Industry this compound can be used in producing organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the specific biological context and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate 3-OH, 5-I ~348.26 (estimated) Halogen bonding, high polarizability
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7) 3-OH 222.26 Lower steric hindrance, simpler synthesis
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8) 3-OH, 5-Cl 206.64 Moderate electronegativity, smaller atomic radius vs. iodine
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate 3-benzoylamino, 5-imidazolyl N/A Dual amino groups; SARS-CoV-2 MPRO inhibitor (DAS = [43])
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives 3-NH2 Variable Fluorescent sensing (e.g., In³⁺/Pb²⁺ detection)

Key Observations:

  • Iodine vs.
  • Hydroxyl vs. Amino Groups: The 3-OH group in the target compound reduces basicity compared to 3-NH2 derivatives, affecting solubility and metal-ion interactions .

Structural and Computational Studies

  • X-ray Crystallography: Iodo-substituted analogues may exhibit distinct crystal packing due to iodine’s van der Waals radius (1.98 Å vs. 1.75 Å for Br). For example, compound 2b in (brominated isomer) crystallizes in a triclinic system, whereas iodine’s bulkiness might favor monoclinic arrangements .
  • DFT Calculations: The electron-withdrawing 5-I substituent likely reduces electron density at the thiophene ring compared to methyl or amino groups, affecting reactivity in cycloaddition reactions (e.g., ) .

Biological Activity

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various diseases, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a thiophene ring fused to a benzene ring with carboxylic acid and hydroxyl functional groups. The presence of iodine enhances its biological activity by potentially facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer cell proliferation and apoptosis . This inhibition can lead to the reactivation of tumor suppressor genes.
  • Antineoplastic Effects : Research indicates that benzothiophene derivatives can exhibit antitumor properties by inducing cell cycle arrest and apoptosis in neoplastic cells .
  • Anti-inflammatory Activity : Benzothiophene derivatives have also been linked to anti-inflammatory effects, potentially useful in treating autoimmune diseases and other inflammatory conditions .

Biological Activity Data

Activity Effect Reference
HDAC InhibitionInduces apoptosis in cancer cells
Antitumor ActivityInhibits proliferation of neoplastic cells
Anti-inflammatory EffectsReduces symptoms in autoimmune diseases

Case Studies

  • Cancer Treatment : A study demonstrated that derivatives of benzothiophene, including those similar to this compound, effectively reduced tumor growth in murine models. The compound exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer .
  • Inflammatory Diseases : Another study highlighted the use of benzothiophene derivatives in treating conditions like asthma and allergic rhinitis by antagonizing the effects of prostaglandin D2 (PGD2), which is implicated in inflammatory responses . this compound may share similar properties due to its structural characteristics.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Findings suggest that:

  • The compound shows promising results in preclinical models for both cancer and inflammatory diseases.
  • Further studies are needed to elucidate the precise mechanisms of action and optimize its pharmacological profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.